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Compound of Interest

Compound Name: ER-Tracker Green

Cat. No.: B15358963 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers, scientists, and drug development professionals minimize

green artifacts when using ER-Tracker™ Green in confocal microscopy.

Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with ER-

Tracker™ Green.

Issue 1: Weak or No Fluorescence Signal

Question: I have stained my live cells with ER-Tracker™ Green, but I am observing a very

weak or no fluorescent signal. What could be the cause?

Answer:

A weak or absent signal can stem from several factors related to the dye, staining procedure, or

imaging setup. Here are the primary causes and their solutions:
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Possible Cause Recommended Solution

Improper Dye Storage

ER-Tracker™ Green is sensitive to light and

moisture. Store the lyophilized powder and

DMSO stock solutions at -20°C, protected from

light and desiccated. Avoid repeated freeze-

thaw cycles by preparing single-use aliquots of

the stock solution.[1][2][3]

Incorrect Working Solution Preparation

Ensure the 1 mM stock solution in high-quality,

anhydrous DMSO is prepared correctly. For a

working solution, dilute the stock solution to a

final concentration of 100 nM to 1 µM in a

suitable buffer like HBSS with calcium and

magnesium. The optimal concentration can be

cell-type dependent and may require titration.[1]

[4]

Suboptimal Staining Conditions

Incubate the cells with the ER-Tracker™ Green

working solution for 15-30 minutes at 37°C.

Ensure the imaging medium is pre-warmed to

37°C to maintain cell health and dye uptake.

Inadequate Laser Power or Incorrect Filter Set

Use a standard FITC filter set for imaging. The

excitation and emission maxima for ER-

Tracker™ Green are approximately 504 nm and

511 nm, respectively. Ensure your confocal

microscope's laser line (e.g., 488 nm) and

emission filters are appropriate for these

wavelengths. Gradually increase the laser

power, but be mindful of phototoxicity.

Cell Death

ER-Tracker™ Green is designed for live-cell

imaging. If cells are not healthy, the dye may not

be effectively taken up or retained. Ensure

optimal cell culture conditions.

Fixation Issues ER-Tracker™ Green is not well-retained after

fixation with formaldehyde and is not suitable for

staining fixed cells. While some signal may be
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partially retained after a brief fixation (e.g., 4%

formaldehyde for 2 minutes), permeabilization is

not recommended as it will lead to signal loss.

Issue 2: High Background or Non-Specific Staining

Question: My images have high background fluorescence, or the staining does not appear to

be specific to the endoplasmic reticulum. How can I resolve this?

Answer:

High background and non-specific staining can obscure the desired ER structure. The following

table outlines potential causes and solutions:
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Possible Cause Recommended Solution

Excessive Dye Concentration

Using too high a concentration of ER-Tracker™

Green is a common cause of non-specific

staining and high background. To minimize

artifacts, use the lowest possible dye

concentration that provides a detectable signal.

Titrate the concentration, starting from the lower

end of the recommended range (100 nM).

Incomplete Washing

After incubation, gently wash the cells two to

three times with a fresh, pre-warmed, probe-free

medium or buffer (e.g., HBSS) to remove any

unbound dye.

Phenol Red in Medium

Phenol red in the cell culture medium can

contribute to background fluorescence. For

imaging, replace the culture medium with a

phenol red-free medium or a clear balanced salt

solution like HBSS.

Variable Sulfonylurea Receptor Expression

ER-Tracker™ Green binds to sulfonylurea

receptors on the ER. The expression of these

receptors can vary between cell types, which

may lead to non-ER labeling in some

specialized cells. If you suspect this is an issue,

consider alternative ER staining methods for

your specific cell type.

Mitochondrial Staining

While ER-Tracker™ Green is highly selective for

the ER and rarely stains mitochondria, at high

concentrations, some off-target staining can

occur. Optimizing the dye concentration is key to

preventing this.

Autofluorescence Cellular autofluorescence can contribute to

background noise. To mitigate this, you can use

a sequential scanning mode on your confocal

microscope if you are imaging multiple
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fluorophores, and select appropriate emission

filter settings.

Issue 3: Phototoxicity and Photobleaching

Question: My cells appear stressed or are dying during imaging, and the fluorescent signal

fades quickly. What can I do to minimize phototoxicity and photobleaching?

Answer:

Phototoxicity and photobleaching are significant challenges in live-cell imaging. Here’s how to

address them:

Possible Cause Recommended Solution

Excessive Laser Power

Use the lowest laser power necessary to obtain

a good signal-to-noise ratio. High laser intensity

can rapidly bleach the fluorophore and induce

the formation of reactive oxygen species, which

are toxic to cells.

Prolonged Exposure Time

Minimize the duration of light exposure. Use the

fastest possible scan speed that provides an

acceptable image quality. When not actively

acquiring images, ensure the laser illumination

is off.

High Dye Concentration

High concentrations of the dye can increase

phototoxic effects. Use the lowest effective

concentration.

Suboptimal Imaging Environment

Maintain the cells at 37°C and 5% CO₂ in a

suitable live-cell imaging chamber to ensure

they remain healthy throughout the experiment.

Use of Antifade Reagents

For live-cell imaging, consider using a live-cell

compatible antifade reagent to reduce

photobleaching.
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Experimental Protocols
Detailed Protocol for Staining Live Adherent Cells with ER-Tracker™ Green

This protocol is a general guideline and may require optimization for specific cell types and

experimental conditions.

Materials:

ER-Tracker™ Green (lyophilized powder or DMSO stock)

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg) or other suitable

physiological buffer

Complete cell culture medium (phenol red-free medium is recommended for imaging)

Adherent cells cultured on coverslips or in imaging dishes

Confocal microscope with a 488 nm laser line and appropriate emission filters

Procedure:

Preparation of 1 mM Stock Solution:

Allow the vial of lyophilized ER-Tracker™ Green to warm to room temperature before

opening.

Dissolve the contents of the vial in high-quality, anhydrous DMSO to make a 1 mM stock

solution. For example, dissolve 100 µg of ER-Tracker™ Green (MW ~783 g/mol ) in 128

µL of DMSO.

Aliquot the stock solution into single-use volumes and store at -20°C, protected from light

and moisture.

Preparation of Working Solution:
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On the day of the experiment, thaw an aliquot of the 1 mM stock solution.

Dilute the stock solution in pre-warmed (37°C) HBSS/Ca/Mg or phenol red-free medium to

the desired final working concentration (typically between 100 nM and 1 µM). The optimal

concentration should be determined empirically for each cell type.

Cell Staining:

Grow adherent cells on coverslips or in an imaging dish to the desired confluency.

Remove the culture medium and gently wash the cells once with pre-warmed

HBSS/Ca/Mg.

Add the pre-warmed ER-Tracker™ Green working solution to the cells, ensuring the entire

surface is covered.

Incubate the cells for 15-30 minutes at 37°C and 5% CO₂.

Washing:

Remove the staining solution and gently wash the cells two to three times with pre-

warmed, probe-free HBSS/Ca/Mg or phenol red-free medium.

Imaging:

Immediately image the cells using a confocal microscope equipped for live-cell imaging

(with temperature and CO₂ control).

Use a 488 nm laser line for excitation and collect the emission between approximately 500

nm and 530 nm.

Start with low laser power and adjust as necessary to obtain a good signal-to-noise ratio

while minimizing phototoxicity and photobleaching.

Signaling Pathways and Workflows
Troubleshooting Workflow for ER-Tracker™ Green Artifacts
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Start: Artifacts Observed

Weak or No Signal High Background / Non-Specific Staining Phototoxicity / Photobleaching

Verify Dye Storage
(-20°C, dark, desiccated)

Is dye stored correctly?

Titrate Dye Concentration
(Use lowest effective conc.)

Is concentration optimized?

Decrease Laser Power

Is laser power too high?

Check Working Solution
(Concentration, fresh prep)

Review Staining Protocol
(Time, temperature)

Optimize Imaging Settings
(Laser, filters)

Assess Cell Viability

Problem Resolved

Improve Washing Steps
(2-3 gentle washes)

Use Phenol Red-Free Medium

Consider Cell-Type Specific
Receptor Expression

Minimize Exposure Time
(Fastest scan speed)

Use Live-Cell Antifade

Maintain Optimal Imaging
Environment (37°C, 5% CO2)

Click to download full resolution via product page

Caption: A flowchart for troubleshooting common artifacts in ER-Tracker™ Green staining.
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Logical Relationships for Optimizing Signal-to-Noise Ratio (SNR)

Goal: Maximize SNR

Increase Signal Decrease Noise

Optimize Dye Concentration Use Correct Excitation/
Emission Filters

Use High Numerical
Aperture Objective

Increase Detector Gain/
PMT Voltage

Reduce Background
(Phenol Red-Free Medium, Washing) Use Minimum Laser Power Use Frame Averaging/

Accumulation Optimize Pinhole Size

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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